molecular formula C13H19NO B119766 Ibuprofenamide CAS No. 59512-17-3

Ibuprofenamide

Cat. No.: B119766
CAS No.: 59512-17-3
M. Wt: 205.30 g/mol
InChI Key: REUQKCDCQVNKLW-UHFFFAOYSA-N
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Description

Ibuprofenamide is a derivative of ibuprofen, a widely used nonsteroidal anti-inflammatory drug. This compound is synthesized by modifying the carboxyl group of ibuprofen to an amide group. This modification can potentially alter the pharmacokinetic and pharmacodynamic properties of the parent compound, making this compound a subject of interest in pharmaceutical research.

Mechanism of Action

Target of Action

Ibuprofenamide, like its parent compound ibuprofen, primarily targets the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the production of prostaglandins, which are mediators of pain and inflammation .

Mode of Action

It is believed to be anon-selective inhibitor of COX enzymes , similar to ibuprofen . By inhibiting these enzymes, this compound prevents the synthesis of prostaglandins, thereby reducing pain and inflammation .

Biochemical Pathways

This compound affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins and thromboxanes, which are involved in pain, fever, and blood clotting . By inhibiting the COX enzymes, this compound disrupts this pathway, leading to reduced production of these compounds .

Pharmacokinetics

It is known that ibuprofen, the parent compound, demonstrates marked stereoselectivity in its pharmacokinetics . Substantial unidirectional inversion of the R-(−) to the S-(+) enantiomer occurs . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.

Result of Action

The primary result of this compound’s action is the reduction of pain and inflammation . This is achieved through the inhibition of prostaglandin synthesis, which in turn reduces the inflammatory response .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other compounds in the environment can affect the degradation of this compound . Moreover, certain environmental pollutants can potentially interfere with the action of this compound

Preparation Methods

Synthetic Routes and Reaction Conditions: Ibuprofenamide can be synthesized through the catalytic hydration of 2-(4-isobutylphenyl)propionitrile in an aqueous medium. This method involves the use of an arene-ruthenium (II) complex as a catalyst . The reaction conditions typically include a temperature range of 80-85 degrees Celsius and a reaction time of approximately 6 hours.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the reaction conditions to achieve high yield and purity. This may include the use of continuous-flow chemistry and other advanced techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions: Ibuprofenamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Hydrolysis: The major product is ibuprofen.

    Oxidation and Reduction: The products vary based on the specific reagents and conditions used.

Comparison with Similar Compounds

Uniqueness of Ibuprofenamide: this compound’s uniqueness lies in its modified structure, which may offer distinct pharmacokinetic and pharmacodynamic properties compared to its parent compound, ibuprofen. This modification can potentially lead to improved therapeutic outcomes and reduced side effects, making it a promising candidate for further research and development.

Properties

IUPAC Name

2-[4-(2-methylpropyl)phenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15/h4-7,9-10H,8H2,1-3H3,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REUQKCDCQVNKLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10974925
Record name 2-[4-(2-Methylpropyl)phenyl]propanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10974925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59512-17-3
Record name Ibuprofenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59512-17-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ibuprofenamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059512173
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[4-(2-Methylpropyl)phenyl]propanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10974925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-isobutylphenyl)propionamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.158
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IBUPROFENAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74M0104F2J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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